molecular formula C15H14N6O B2920515 6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide CAS No. 1396747-30-0

6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide

Cat. No.: B2920515
CAS No.: 1396747-30-0
M. Wt: 294.318
InChI Key: AFDBHORZHKFVHE-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its molecular structure, which incorporates a pyridazine core linked to a 2-methylimidazole moiety and a 3-methylpyridinyl group via a carboxamide bridge, is characteristic of scaffolds designed to target kinase ATP-binding sites . Research into analogous pyridazine-3-carboxamide compounds has demonstrated their potential as potent and selective inhibitors for various therapeutic targets . For instance, structurally related molecules have been developed as advanced inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferon (IFN) signaling pathways, which are critically implicated in autoimmune diseases such as psoriasis and inflammatory bowel disease . These inhibitors, including clinical candidates like deucravacitinib, selectively bind to the TYK2 pseudokinase (JH2) domain through an allosteric mechanism, which can confer high selectivity over other JAK family members and potentially offer improved safety profiles . The specific substitution pattern on the pyridazine and amide nitrogen in this compound suggests it is a candidate for investigating structure-activity relationships (SAR) to optimize binding affinity, kinase selectivity, and metabolic stability . Furthermore, the imidazole-substituted pyridazine core is a privileged structure in inhibitor design, also being explored in the context of other kinase targets, such as ALK5 (TGF-β receptor type I), which plays a role in tumor progression and fibrosis . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans. Researchers can utilize this compound as a key intermediate or tool molecule in hit-to-lead optimization campaigns, kinase selectivity profiling, and preclinical pharmacological studies to further advance the development of novel therapeutic agents.

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-10-4-3-7-17-14(10)18-15(22)12-5-6-13(20-19-12)21-9-8-16-11(21)2/h3-9H,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDBHORZHKFVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyridazine rings. One common approach is to first synthesize the 2-methyl-1H-imidazole and 3-methylpyridine separately, followed by their coupling through a series of reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often using catalysts to improve efficiency and yield. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential use in drug development.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Structural Differences Potential Implications Evidence Source
6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide 4-(Trifluoromethoxy)phenyl Electron-withdrawing CF₃O group vs. 3-methylpyridine Increased lipophilicity and metabolic stability; altered receptor binding kinetics
N-(2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Hexafluoro-2-hydroxypropan-2-ylphenyl Bulky, polar CF₃ and hydroxyl groups Enhanced solubility but reduced membrane permeability; potential for H-bond interactions
N-(2-(1H-Imidazol-4-yl)ethyl)-6-[4-(2-methoxy-phenoxy)-piperidin-1-yl]pyridazine-3-carboxamide Piperidinyl-phenoxy and imidazole-ethyl groups Flexible piperidine linker and methoxy group Improved bioavailability; possible CNS penetration due to piperidine
N-(1H-benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides Benzimidazole and pyrazole core Pyrazole instead of pyridazine; benzimidazole instead of imidazole Increased aromaticity and planarity; stronger hydrophobic interactions
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Fluorinated phenyl and pyrrolidine groups; imidazo[1,2-b]pyridazine core Imidazo-pyridazine fusion ring vs. standalone pyridazine Enhanced selectivity for kinase targets; fluorine improves metabolic stability
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-pyridazine-3-carboxamide Cyclopropane carboxamido and triazole groups Triazole instead of imidazole; cyclopropane steric effects Improved crystallinity and stability; triazole may alter metal-binding properties

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in the analog from enhances lipophilicity and metabolic resistance to oxidative degradation compared to the target compound’s 3-methylpyridine group, which offers moderate electron-donating effects .
  • Heterocyclic Cores: Replacement of pyridazine with pyrazole () or imidazo-pyridazine () alters π-π stacking and hydrogen-bonding capacity, impacting target affinity and selectivity .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: Compounds with fluorinated substituents (e.g., CF₃O in ) exhibit higher logP values, favoring blood-brain barrier penetration but risking off-target toxicity.
  • Crystallinity: The cyclopropane and triazole substituents in and suggest improved crystalline stability, which is critical for formulation and shelf life .

Biological Activity

6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide, a compound with significant potential in pharmacology, is part of a broader class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

  • Molecular Formula : C15H14N6O
  • Molecular Weight : 294.31 g/mol
  • CAS Number : 1396747-30-0
  • Purity : 98% .

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The imidazole and pyridine moieties are known to facilitate interactions with enzymes and receptors, contributing to its pharmacological effects.

Antitumor Activity

Research indicates that derivatives of imidazole and pyridine exhibit significant antitumor properties. For instance, compounds similar to 6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth.

CompoundTargetActivity
6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazineBRAF(V600E)Inhibitory
Similar derivativesEGFRInhibitory
Similar derivativesAurora-A kinaseInhibitory

These findings suggest that the compound may serve as a lead for developing new cancer therapies targeting these pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

Compounds similar to this pyridazine derivative have been reported to possess anti-inflammatory activities. They modulate pathways involving cytokines and inflammatory mediators, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the imidazole or pyridine rings can significantly affect potency and selectivity against various biological targets.

Key Findings:

  • Substituent Effects : The presence of methyl groups on the imidazole ring enhances solubility and bioavailability.
  • Ring Modifications : Alterations in the pyridine structure can lead to improved selectivity for specific targets.

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds:

  • Breast Cancer Treatment : A study tested pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity when combined with standard chemotherapy agents like doxorubicin .
  • Antimicrobial Testing : Another research project screened a library of imidazole derivatives against Mycobacterium tuberculosis, finding that several compounds exhibited over 90% inhibition of bacterial growth .

Q & A

Basic: What are the standard synthetic protocols for preparing 6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For example, a related imidazole-containing compound was synthesized via nucleophilic substitution using K₂CO₃ as a base in DMF, followed by purification via column chromatography . Key steps include:

  • Coupling of heterocyclic intermediates : Reacting pyridazine-3-carboxamide derivatives with 2-methylimidazole under reflux conditions.
  • Purification : Use of silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) to isolate the target compound.
  • Characterization : Confirmation via ¹H NMR (e.g., δ 11.55 ppm for NH protons in DMSO-d₆ ), LCMS (e.g., m/z 392.2 ), and HPLC (purity >98% ).

Advanced: How can researchers optimize reaction yields for this compound when scaling up synthesis?

Methodological Answer:
Yield optimization requires addressing steric hindrance and solubility challenges:

  • Solvent selection : DMF or DMSO enhances solubility of aromatic intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve efficiency .
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions .
  • By-product analysis : Use TLC or LCMS to monitor reaction progress and identify impurities .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., imidazole NH at δ ~11.5 ppm ) and carbon backbone.
  • LCMS/HPLC : Validates molecular weight (e.g., m/z 392.2 ) and purity (>98% ).
  • X-ray crystallography : Resolves stereochemistry (e.g., crystal structure data in CCDC 1267/4256 ).

Advanced: How can structural ambiguities (e.g., tautomerism in imidazole rings) be resolved?

Methodological Answer:

  • Variable-temperature NMR : Detects tautomeric shifts by observing proton exchange at different temperatures .
  • DFT calculations : Predicts stable tautomers using computational models .
  • Single-crystal X-ray diffraction : Provides definitive bond-length data (e.g., N–C distances in imidazole ).

Basic: What biological activities are associated with structurally similar pyridazine-carboxamide derivatives?

Methodological Answer:
Pyridazinones exhibit antiplatelet and positive inotropic effects . Assay design recommendations:

  • In vitro platelet aggregation assays : Use ADP-induced aggregation models .
  • Dose-response studies : Test concentrations from 1 nM–10 µM to establish IC₅₀ values .

Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C ).
  • Control compounds : Include known inhibitors (e.g., aspirin for antiplatelet studies ).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-lab variability ).

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Desiccation : Use silica gel packs to minimize moisture absorption .
  • Light protection : Amber vials reduce photodegradation risks .

Advanced: How can degradation products be identified and quantified under stress conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), acid/alkali (0.1M HCl/NaOH), and UV light .
  • HPLC-MS analysis : Compare retention times and fragmentation patterns to identify degradants .
  • Kinetic modeling : Calculate degradation rate constants using Arrhenius plots .

Advanced: What computational strategies are effective for predicting the compound’s binding mode to target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase for antiplatelet activity ).
  • MD simulations : Run 100-ns trajectories to assess binding stability (software: GROMACS ).
  • Free-energy calculations : MM-PBSA methods quantify binding affinities .

Advanced: How should researchers design environmental fate studies for this compound?

Methodological Answer:
Referencing INCHEMBIOL Project :

  • Abiotic studies : Measure hydrolysis rates (pH 5–9) and photolysis in simulated sunlight.
  • Biotic studies : Use soil microcosms to assess microbial degradation (LC-MS for metabolite profiling).
  • Ecotoxicity assays : Test effects on Daphnia magna (EC₅₀) and algal growth inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.